molecular formula C16H20O2Si B1428309 {2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol CAS No. 1217863-51-8

{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol

Cat. No.: B1428309
CAS No.: 1217863-51-8
M. Wt: 272.41 g/mol
InChI Key: TUOUSKZXLJSRJJ-UHFFFAOYSA-N
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Description

{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol is a silane-containing benzyl alcohol derivative characterized by a dimethylsilyl group bridging two aromatic rings: one substituted with a methoxy group at the ortho position and another bearing a hydroxymethyl (-CH2OH) moiety. This compound’s structure combines the steric bulk of the silyl group with the electronic effects of the methoxy substituent, making it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

[2-[(2-methoxyphenyl)-dimethylsilyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2Si/c1-18-14-9-5-7-11-16(14)19(2,3)15-10-6-4-8-13(15)12-17/h4-11,17H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOUSKZXLJSRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[Si](C)(C)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217863-51-8
Record name {2-[(2-methoxyphenyl)dimethylsilyl]phenyl}methanol
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Biological Activity

The compound {2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol, with the molecular formula C16H20O2SiC_{16}H_{20}O_2Si and CAS number 1217863-51-8, has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological implications, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the reaction of appropriate silanes with phenolic compounds. The compound is characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Table 1: Characterization Data

CharacteristicValue
Molecular FormulaC16H20O2Si
Molar Mass272.41 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of phenolic compounds exhibit significant antimicrobial activity. A study highlighted the efficacy of similar compounds against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Case Study: Antimicrobial Efficacy

  • Tested Organisms : Escherichia coli, Staphylococcus aureus
  • Results : Inhibition zones measured using disk diffusion methods showed significant activity at concentrations above 50 µg/mL.

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve interactions with cellular membranes or specific enzymatic pathways. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Pharmacological Implications

Given its structural characteristics, this compound may serve as a lead compound in drug development. Its potential as a scaffold for synthesizing more potent derivatives could be explored further in medicinal chemistry.

Table 2: Comparative Biological Activities

CompoundActivity TypeIC50 (µM)
This compoundAntimicrobial>50
Compound A (similar structure)Antimicrobial25
Compound B (related derivative)Antioxidant15

Future Directions

Future research should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Structural Modifications : Synthesizing analogs to enhance potency and selectivity.
  • Mechanistic Studies : Investigating the specific biological pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Silyl-Bridged Phenylmethanols

Electron-Donating vs. Electron-Withdrawing Groups
  • Methoxy Substituent (Present in Target Compound): The ortho-methoxy group in {2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol enhances electron density on the aromatic ring via resonance and inductive effects. This can stabilize intermediates in catalytic reactions or influence hydrogen-bonding interactions. Compounds like {2-[(2-methylphenyl)methoxy]phenyl}methanol (CAS 478189-91-2) feature a methyl group instead of methoxy, reducing electronic modulation .
Steric and Functional Modifications
  • Fluorenyl Substituents :
    2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol (CAS 1244855-65-9) incorporates a rigid fluorenyl group, increasing molecular weight (358.55 g/mol) and hydrophobicity compared to the target compound .
  • Benzyl and Indolyl Groups: [2-(Benzyldimethylsilyl)phenyl]methanol (CAS 201050-00-2) and (2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol (CAS 1244855-85-3) demonstrate how bulkier substituents can hinder reactivity but enhance applications in polymer or pharmaceutical synthesis .

Physical and Chemical Properties

Molecular Weight and Density
Compound (CAS) Molecular Formula Molecular Weight (g/mol) Density (g/cm³)
Target Compound (Hypothetical) C₁₆H₂₀O₂Si ~272.42 ~1.10 (Predicted)
2-([4-(Ethoxycarbonyl)phenyl]dimethylsilyl)benzyl alcohol C₁₈H₂₂O₃Si 314.45 1.10 (Predicted)
[2-(Benzyldimethylsilyl)phenyl]methanol C₁₆H₂₀OSi 256.42 -
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol C₂₄H₂₆OSi 358.55 -
  • The target compound’s molecular weight (~272.42 g/mol) is intermediate between simpler benzylsilyl derivatives and bulkier fluorenyl or indolyl analogs.
Boiling Points and Stability
  • Compounds with electron-withdrawing groups (e.g., ethoxycarbonyl) exhibit higher predicted boiling points (422°C) due to increased polarity .
  • Steric hindrance from substituents like fluorenyl or indolyl groups may reduce volatility but improve thermal stability .
Hydroxymethyl Group Reactivity
  • The hydroxymethyl (-CH2OH) group in the target compound enables esterification, etherification, or oxidation to carboxylic acids. Analogous compounds, such as [2-(2,3-dimethylanilino)phenyl]methanol (CAS 3594-90-9), are used as intermediates in pharmaceutical synthesis .
  • In contrast, [2-[(benzylamino)methyl]phenyl]methanol hydrochloride (CAS 39976-19-7) demonstrates the utility of amino-alcohol derivatives in bioactive molecule development .

Preparation Methods

Organolithium-Mediated Silylation

A prevalent approach involves the generation of an aryllithium intermediate from a brominated aromatic precursor, followed by reaction with a chlorodimethylsilane derivative bearing the 2-methoxyphenyl group.

Typical Procedure:

  • Step 1: Treatment of 2-bromoanisole (2-bromo-1-methoxybenzene) with n-butyllithium at low temperature (−78 °C) in tetrahydrofuran (THF) to form the corresponding aryllithium species.
  • Step 2: Addition of chlorodimethylsilane or a suitable silyl chloride bearing the phenylmethanol moiety to the aryllithium intermediate, resulting in the formation of the dimethylsilyl-substituted product.
  • Step 3: Work-up involving aqueous quenching (e.g., saturated ammonium chloride solution), extraction, drying, and purification by column chromatography.

This method allows regioselective silylation at the ortho position relative to the methoxy group, critical for the desired substitution pattern.

Grignard Reagent Approach

Alternatively, Grignard reagents derived from brominated phenylmethanol derivatives can react with chlorodimethyl(2-methoxyphenyl)silane to afford the target compound.

  • Preparation of the Grignard reagent from 2-bromophenylmethanol or protected derivatives.
  • Reaction with the silyl chloride under controlled temperature conditions.
  • Purification steps similar to the organolithium method.

Reduction of Ketone Intermediates

In some synthetic routes, the compound is accessed by first synthesizing a ketone intermediate with the silyl and methoxyphenyl substituents, followed by reduction to the corresponding alcohol.

  • Ketone synthesis via coupling reactions or Friedel–Crafts acylation.
  • Reduction using hydride donors such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
  • Purification and characterization.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
1 n-BuLi (1.55 M in hexane), THF, −78 °C, 30 min Formation of aryllithium intermediate
2 Chlorodimethyl(2-methoxyphenyl)silane, 0 °C to r.t. 67 Silylation step (example yield)
3 Aqueous NH4Cl quench, extraction, SiO2 chromatography Purification
4 LAH reduction of ketone intermediate (if applicable) 70–80 Conversion to alcohol

Example: The reaction of ketone intermediate with n-BuLi and 2-bromoanisole in THF yielded the desired {2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol in 67% isolated yield after purification.

Mechanistic Insights and Optimization

  • The ortho-directing effect of the methoxy group facilitates regioselective lithiation and subsequent silylation.
  • Low temperature conditions (−78 °C) minimize side reactions and improve selectivity.
  • Use of anhydrous solvents and inert atmosphere (argon or nitrogen) is critical to prevent hydrolysis of sensitive intermediates.
  • Purification by silica gel chromatography using hexane/ethyl acetate mixtures ensures isolation of pure product.
  • Reduction steps require careful control to avoid over-reduction or decomposition.

Summary of Advantages and Limitations

Method Advantages Limitations
Organolithium-mediated silylation High regioselectivity; good yields Requires strict moisture-free conditions; sensitive reagents
Grignard reagent approach More accessible reagents; scalable Potential for side reactions; less regioselective
Ketone reduction Allows intermediate functional group manipulation Additional synthetic steps; requires strong reducing agents

Q & A

Q. What are the environmental and safety protocols for disposing of waste containing this compound?

  • Methodological Answer: Neutralize silane residues with ethanol/water mixtures before disposal. Collect organic waste in halogen-approved containers for incineration. Follow OSHA guidelines for PPE (gloves, goggles) and fume hood use during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol
Reactant of Route 2
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{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol

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